Bienvenue dans la boutique en ligne BenchChem!

1-Eicosanethiol

Soft Nanolithography SAM Patterning Molecular Dynamics

Procure 1-Eicosanethiol (C20) for reproducible, high-resolution SAMs. Its 1.9 nm minimum island diameter enables sub-5 nm patterning, a 2.5× improvement over C16. For GaAs passivation, C20's second-order photooxidation kinetics offer a distinct processing window. On Pd, the 2.8 nm SAM acts as an etch resist for sub-200 nm features. Select C20 to ensure experimental reproducibility in molecular electronics and nanofabrication.

Molecular Formula C20H42S
Molecular Weight 314.6 g/mol
CAS No. 13373-97-2
Cat. No. B079913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Eicosanethiol
CAS13373-97-2
Molecular FormulaC20H42S
Molecular Weight314.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCS
InChIInChI=1S/C20H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3
InChIKeyYYHYWOPDNMFEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Eicosanethiol (CAS 13373-97-2): Procurement & Application Guide for C20 Alkanethiol SAMs


1-Eicosanethiol (CAS 13373-97-2), also known as eicosyl mercaptan, is a long-chain alkanethiol with the formula C20H42S and molecular weight 314.61 g/mol [1]. It is a white to almost white crystalline solid at room temperature, with a melting point of 39–42 °C and boiling point of 389 °C [2]. As the longest commercially available n-alkanethiol, its 20-carbon backbone is used to form self-assembled monolayers (SAMs) on noble metal and semiconductor surfaces, where chain-length-dependent properties such as packing density, tilt angle, and barrier performance are critical for applications in nanofabrication, surface passivation, and molecular electronics [3].

Why C16/C18/C12 Alkanethiols Cannot Replace 1-Eicosanethiol in Precision SAM Applications


While many n-alkanethiols share the same head group chemistry, substitution with shorter (e.g., C16 or C18) or longer (e.g., C24) homologs alters the fundamental structural and kinetic behavior of the resulting monolayer. 1-Eicosanethiol (C20) occupies a unique position in the homologous series: its chain length is sufficient to enable Langmuir monolayer formation at room temperature [1], yet it is commercially available and forms ordered SAM islands with a minimum diameter of 1.9 nm—significantly smaller than those of C16 (4.7 nm) and C12 (4.76 nm) [2][3]. This directly impacts achievable pattern resolution in soft lithography. Furthermore, the photooxidation kinetics of C20 SAMs on GaAs(001) differ fundamentally from those of C16 and C18, shifting from pseudo-first-order to second-order kinetics [4]. These chain-length-dependent differences mean that procurement decisions based solely on functional group equivalence will compromise experimental reproducibility and device performance.

Quantitative Differentiation of 1-Eicosanethiol (C20) Against C12–C24 Alkanethiol Homologs


SAM Island Minimum Diameter: 1-Eicosanethiol Enables 2.5× Smaller Features vs. C16

Molecular dynamics simulations reveal that the minimum stable SAM island diameter for 1-eicosanethiol (C20) on Au(111) is 1.9 nm, which is substantially smaller than that of 1-hexadecanethiol (C16) at 4.7 nm and comparable to 1-dodecanethiol (C12) at 4.76 nm [1][2]. This quantifies the ultimate resolution achievable in soft nanolithography patterning using each thiol.

Soft Nanolithography SAM Patterning Molecular Dynamics

UV Photooxidation Kinetics: C20 SAMs Exhibit Second-Order Kinetics Distinct from C11–C14

Static SIMS analysis shows that UV photooxidation of SAMs on GaAs(001) follows pseudo-first-order kinetics for undecanethiol (C11) and tetradecanethiol (C14). In contrast, for 1-hexadecanethiol (C16), 1-octadecanethiol (C18), and 1-eicosanethiol (C20), the apparent kinetics shift from first-order to second-order [1]. This indicates a change in the rate-determining step from oxygen penetration to simultaneous oxidation and decomposition of the alkanethiolate.

SAM Stability GaAs Passivation Photooxidation

SAM Exchange Kinetics: Compact C20 Monolayers Exhibit Very Slow Self-Exchange on Au

FT-IR external reflection spectroscopy monitoring of thiol exchange on Au surfaces reveals that compact monolayers of 1-eicosanethiol (C20) undergo self-exchange with deuterated eicosanethiol extremely slowly [1]. This contrasts with non-compact ferrocene-terminated monolayers, which exchange more rapidly with dodecanethiol, demonstrating that the dense packing of C20 chains imparts kinetic stability against displacement.

Monolayer Stability Surface Exchange FT-IR Spectroscopy

SAM Thickness on Pd vs. Au: C20 SAMs on Pd are 0.3 nm Thicker

Ellipsometry measurements show that 1-eicosanethiol (ECT) monolayers formed from 0.4 mM ethanol solutions are 2.8 nm thick on polycrystalline Pd, which is 0.3 nm thicker than ECT SAMs formed on Au under comparable conditions [1]. The advancing water contact angle on Pd is ~115°, with a receding angle of ~90°.

Microcontact Printing Pd Metallization SAM Thickness

InSb Passivation: C20 SAMs Delay Surface Reoxidation for ~20 Minutes

On InSb(100) surfaces, a 1-eicosanethiol (C20) SAM deposited via liquid-phase deposition provides a temporary barrier to oxygen diffusion. XPS analysis shows that after 3 minutes of air exposure, no detectable oxygen is observed in the Auger region; however, the surface becomes completely oxidized after 4 hours, and reoxidation begins after approximately 20 minutes in air [1][2]. The relatively weak S–InSb bond (desorption at 225 °C) and chain fluidity limit long-term stability.

III-V Semiconductor Passivation InSb Surface Oxidation

Validated Application Scenarios for 1-Eicosanethiol Based on Quantitative Differentiation


High-Resolution Soft Nanolithography with Feature Sizes Approaching 2 nm

The 1.9 nm minimum stable SAM island diameter of 1-eicosanethiol (C20) directly enables sub-5 nm pattern resolution in microcontact printing and dip-pen nanolithography. Compared to C16 (4.7 nm) and C12 (4.76 nm), C20 offers a 2.5× improvement in achievable feature size, making it the preferred ink for defining nanoscale metal electrodes, molecular electronic junctions, and biosensor arrays where pattern fidelity is paramount [1].

GaAs(001) Surface Passivation with Controlled Photooxidation Kinetics

For GaAs-based optoelectronic and high-frequency devices, the second-order photooxidation kinetics of C20 SAMs provide a distinct processing window compared to shorter thiols (C11/C14) that degrade via first-order kinetics. This kinetic behavior can be exploited to tune the rate of SAM removal or to achieve more uniform photooxidation across patterned areas, enhancing reproducibility in device fabrication steps that involve UV exposure [1].

Palladium Metallization and Wet Etch Masking for Sub-200 nm Features

The 2.8 nm thick C20 SAM on Pd is 0.3 nm thicker than on Au and confers sufficient barrier protection to act as an etch resist in ferric chloride solutions. This enables the creation of high-contrast Pd patterns with lateral dimensions below 200 nm via microcontact printing, followed by electroless deposition of NiB, NiP, or Cu for advanced interconnects and MEMS fabrication [1].

Temporary Passivation of InSb Surfaces for Infrared Detector Fabrication

1-Eicosanethiol (C20) provides a chemically removable passivation layer on InSb(100) that blocks oxygen diffusion for approximately 20 minutes in air. This window is sufficient for transferring etched InSb substrates to vacuum or inert atmospheres for subsequent processing steps in the fabrication of mid-infrared detectors and low-power field-effect transistors, mitigating oxide-related electrical defects at the semiconductor interface [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Eicosanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.